2-Amino-1-(4-chlorophenyl)-4-[2,4-dimethyl-5-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-AMINO-1-(4-CHLOROPHENYL)-4-{2,4-DIMETHYL-5-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 2-AMINO-1-(4-CHLOROPHENYL)-4-{2,4-DIMETHYL-5-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the use of a multi-component reaction (MCR) strategy, which allows for the formation of complex molecules in a single step. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of amino and phenyl groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, particularly targeting the carbonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions
Scientific Research Applications
2-AMINO-1-(4-CHLOROPHENYL)-4-{2,4-DIMETHYL-5-[(MORPHOLIN-4-YL)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Pharmacology: Research is conducted to understand its interactions with biological targets, which could lead to the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using molecular docking and simulation techniques .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and compounds with similar functional groups. These compounds often share similar chemical properties but can differ in their biological activity and applications. For example, indole derivatives are known for their wide range of biological activities and are often compared to quinoline derivatives in terms of their pharmacological potential .
Properties
Molecular Formula |
C31H35ClN4O2 |
---|---|
Molecular Weight |
531.1 g/mol |
IUPAC Name |
2-amino-1-(4-chlorophenyl)-4-[2,4-dimethyl-5-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C31H35ClN4O2/c1-19-13-20(2)24(14-21(19)18-35-9-11-38-12-10-35)28-25(17-33)30(34)36(23-7-5-22(32)6-8-23)26-15-31(3,4)16-27(37)29(26)28/h5-8,13-14,28H,9-12,15-16,18,34H2,1-4H3 |
InChI Key |
IHMWFSMZXBWBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CN2CCOCC2)C3C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=CC=C(C=C5)Cl)N)C#N)C |
Origin of Product |
United States |
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